N-Ethyl-3-(propylamino)propanamide
Overview
Description
N-Ethyl-3-(propylamino)propanamide is a biochemical used for proteomics research . Its molecular formula is C8H18N2O and it has a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural analysis wasn’t available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the available resources. Its molecular weight is 158.24 , but other properties like melting point, boiling point, and solubility need further investigation.Scientific Research Applications
1. Application in SARS-CoV-2 Treatment Trials
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with a fragment similar to Brequinar, is utilized in SARS-CoV-2 treatment trials. This compound was synthesized through a reaction involving tryptamine and flurbiprofen, showing potential in the treatment of COVID-19 (Manolov, Ivanov, & Bojilov, 2020).
2. Potential in Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-Ethyl-3-(propylamino)propanamide, demonstrated efficacy in anticonvulsant studies. These compounds were synthesized and tested in mice, showing significant activity against seizures and suggesting potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
3. Use in Migraine Treatment
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to this compound, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. It showed significant activity in reducing cortical spreading depressions in a rat model of migraine, indicating its potential as a treatment for migraines (Wu et al., 2003).
4. Role in Melatonin Receptor Binding
A study involving fluoren-9-yl ethyl amides, closely related to this compound, demonstrated their ability to bind to human melatonin MT(1) and MT(2) receptors. This research suggests potential applications in regulating circadian rhythms and managing sleep disorders (Epperson et al., 2004).
5. Inhibition of Cell Viability in Breast Cancer
Novel L-serinamides, including substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, have been synthesized and tested for their potential as anti-tumor compounds. These compounds showed significant inhibition of cell viability in chemoresistant breast cancer cell lines, indicating their potential in cancer treatment (Liu et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
N-ethyl-3-(propylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZZIDJIAURYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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